molecular formula C21H21F2N3O4S B2894122 1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034513-00-1

1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2894122
CAS No.: 2034513-00-1
M. Wt: 449.47
InChI Key: XJRXVQSVGSWRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the difluorobenzyl group suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring would likely contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity. The piperidine nitrogen might be a site of nucleophilic attack, and the sulfonyl group could potentially be reduced .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Anticancer Activity

1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione, has been explored in the context of anticancer activities. Kumar and Sharma (2022) synthesized compounds with thiazolidine-2,4-dione and evaluated their efficacy against human breast cancer cell lines, specifically targeting the inhibition of topoisomerase-I enzyme (Kumar & Sharma, 2022).

Synthesis for Immunological Research

The compound has been utilized in the synthesis of potent lymphocyte function-associated antigen-1 (LFA-1) inhibitors. Latli et al. (2011) synthesized antagonists of LFA-1 to support drug metabolism and pharmacokinetics studies, which are critical in the development of treatments for inflammatory diseases (Latli et al., 2011).

Enzyme Inhibition Studies

Research by Khalid et al. (2016) focused on synthesizing compounds related to 1,3,4-Oxadiazole and evaluating their inhibition effects on butyrylcholinesterase (BChE) enzyme. This research is significant in understanding the potential therapeutic applications of these compounds in treating conditions like Alzheimer’s disease (Khalid et al., 2016).

Chymase Inhibition for Cardiovascular Therapies

Niwata et al. (1997) synthesized derivatives of imidazolidine-2,4-dione for selective inhibition of human heart chymase, an enzyme implicated in cardiovascular diseases. These compounds showed potential as therapeutic agents in cardiovascular medicine (Niwata et al., 1997).

Applications in Organic Synthesis

Research by Liu et al. (2013) explored the use of derivatives like sulfamidate-fused piperidin-4-ones in organic synthesis. Their work provides a foundation for developing novel synthetic pathways, which can be applied in pharmaceutical chemistry (Liu et al., 2013).

Safety and Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any new compound, it would need to be handled with appropriate safety precautions until more information is available .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties in more detail. Potential applications could be explored based on its structure and reactivity .

Properties

IUPAC Name

1-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O4S/c22-16-10-15(11-17(23)12-16)14-31(29,30)24-8-6-18(7-9-24)25-13-20(27)26(21(25)28)19-4-2-1-3-5-19/h1-5,10-12,18H,6-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRXVQSVGSWRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.